molecular formula C6H15N5 B563691 Buformin-d9 CAS No. 1215700-80-3

Buformin-d9

カタログ番号: B563691
CAS番号: 1215700-80-3
分子量: 166.276
InChIキー: XSEUMFJMFFMCIU-YNSOAAEFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Buformin-d9 is a deuterium-labeled derivative of Buformin, a biguanide class compound. It is chemically known as N-Butyl-d9-idodicarbonimidic Diamide Hydrochloride or 1-Butyl-d9-biguanide Hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of pharmacokinetics and metabolic profiles of drugs.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Buformin-d9 involves the incorporation of deuterium atoms into the Buformin molecule. The general synthetic route includes the reaction of deuterated butylamine with cyanoguanidine under controlled conditions to form this compound. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards for research applications. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and quality of the product.

化学反応の分析

Types of Reactions

Buformin-d9 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-butyl-d9-urea and other related compounds.

科学的研究の応用

Buformin-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.

    Cancer Research: this compound has shown potential in inhibiting the proliferation of cancer cells, making it useful in cancer research.

    Diabetes Research: As a biguanide, it is used to study the effects on glucose metabolism and insulin sensitivity.

作用機序

Buformin-d9 exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis. By activating AMPK, this compound enhances insulin sensitivity, reduces hepatic glucose production, and increases glucose uptake in peripheral tissues. These actions help in lowering blood glucose levels and improving metabolic profiles.

類似化合物との比較

Buformin-d9 is similar to other biguanides such as metformin and phenformin. it has unique properties due to the presence of deuterium atoms. These properties include:

    Increased Stability: Deuterium substitution can lead to increased metabolic stability and altered pharmacokinetic profiles.

    Reduced Toxicity: Compared to phenformin, this compound has a lower risk of causing lactic acidosis, making it safer for research applications.

List of Similar Compounds

    Metformin: Another biguanide used primarily for the treatment of type 2 diabetes.

    Phenformin: A biguanide that was withdrawn from the market due to its high risk of lactic acidosis.

    Buformin: The non-deuterated form of this compound, used in similar research applications.

生物活性

Buformin-d9, a deuterated derivative of buformin, is a member of the biguanide class of drugs, primarily known for its role in managing type 2 diabetes. This compound exhibits several biological activities that extend beyond its hypoglycemic effects, particularly in cancer research and metabolic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation, apoptosis, and potential therapeutic applications.

This compound operates through multiple pathways that influence cellular metabolism and growth. The primary mechanisms include:

  • AMPK Activation : this compound activates AMP-activated protein kinase (AMPK), a critical energy sensor in cells. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is often dysregulated in cancer cells. By inhibiting mTOR, this compound can reduce protein synthesis and cell growth .
  • Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest at different checkpoints depending on the cell type. For instance, in endometrial cancer cell lines, this compound treatment resulted in G1 phase arrest in ECC-1 cells and increased G2 phase in Ishikawa cells . This differential effect suggests that this compound may be tailored for specific cancer therapies.
  • Induction of Apoptosis : The compound has been shown to promote apoptosis in certain cancer cell lines. In a study involving Ishikawa cells, this compound increased the percentage of apoptotic cells in a dose-dependent manner . This apoptotic effect is crucial for its potential as an anticancer agent.

Anti-Cancer Properties

This compound has demonstrated significant anti-cancer properties across various studies:

  • Inhibition of Tumor Growth : Research indicates that this compound can decrease cancer incidence and burden in animal models. In a study involving chemically induced mammary cancer in rats, this compound significantly reduced tumor multiplicity compared to control groups .
  • Disruption of the Warburg Effect : Similar to metformin and phenformin, this compound disrupts the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This disruption reverts the metabolic profile of cancer cells towards normal oxidative phosphorylation .

Case Studies

Several case studies highlight the clinical implications of this compound:

  • Diabetes Management : In patients with type 2 diabetes who were treated with this compound, significant improvements in glycemic control were observed without major adverse effects. The compound effectively reduced fasting plasma glucose levels while also showing potential benefits in weight management .
  • Cancer Treatment Trials : Clinical trials are ongoing to evaluate the efficacy of this compound as an adjunct therapy for various cancers. Initial results suggest promising outcomes when combined with standard chemotherapy regimens, particularly in breast and colon cancers .

Research Findings

A summary of key research findings regarding this compound is presented below:

StudyFocusKey Findings
Cell Cycle EffectsInduces G1 arrest in ECC-1 and G2 arrest in Ishikawa cells; apoptosis induction varies by cell line.
Anti-Cancer EfficacyDecreased tumor incidence and multiplicity in rat mammary cancer models; disrupts Warburg effect.
Metabolic EffectsImproved glycemic control observed; potential benefits for weight management noted.

特性

IUPAC Name

1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUMFJMFFMCIU-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。